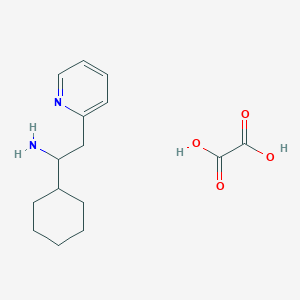
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate is a chemical compound that combines a cyclohexyl group with a pyridin-2-yl group through an ethanamine linkage, and is further stabilized as an oxalate salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate typically involves the following steps:
Formation of the Ethanamine Linkage: The initial step involves the reaction of cyclohexylamine with 2-bromopyridine under basic conditions to form 1-cyclohexyl-2-(pyridin-2-yl)ethanamine.
Oxalate Salt Formation: The free base is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclohexyl-2-(pyridin-3-yl)ethanamine
- 1-Cyclohexyl-2-(pyridin-4-yl)ethanamine
- 1-Cyclohexyl-2-(pyridin-2-yl)ethanol
Uniqueness
1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalate form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
1-cyclohexyl-2-pyridin-2-ylethanamine;oxalic acid |
InChI |
InChI=1S/C13H20N2.C2H2O4/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;3-1(4)2(5)6/h4-5,8-9,11,13H,1-3,6-7,10,14H2;(H,3,4)(H,5,6) |
Clave InChI |
RGRWSBXMWYKMME-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CC2=CC=CC=N2)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


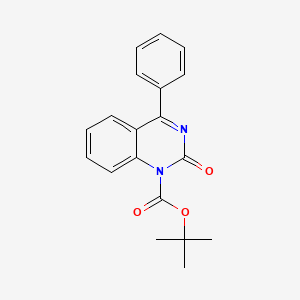

![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)

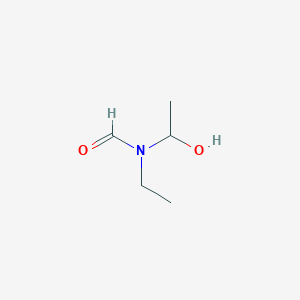
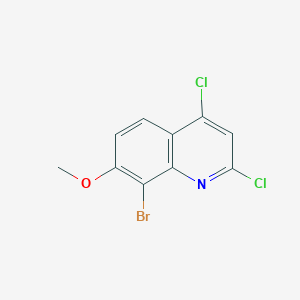
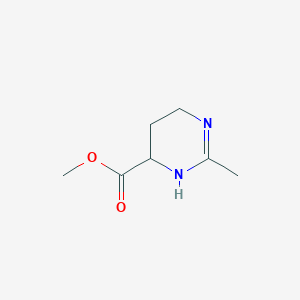
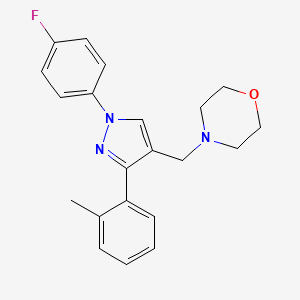

![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)
![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
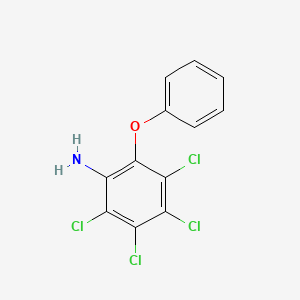
![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)
